4-Ethylpicolinic acid hydrochloride

Description

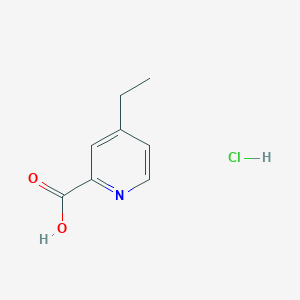

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-ethylpyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-2-6-3-4-9-7(5-6)8(10)11;/h3-5H,2H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVIZQWGMATQNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10512220 | |

| Record name | 4-Ethylpyridine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79415-18-2 | |

| Record name | 4-Ethylpyridine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethylpicolinic Acid Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylpicolinic acid hydrochloride, also known as 4-ethylpyridine-2-carboxylic acid hydrochloride, is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug development.[1] Its primary role is as a crucial starting material and key intermediate in the synthesis of semi-synthetic antibiotics, most notably the lincosamide antibiotic, Pirlimycin.[2][3] Pirlimycin is utilized in veterinary medicine to treat mastitis in cattle.[4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on experimental details and data relevant to researchers and drug development professionals.

Chemical and Physical Properties

This compound is a white to pale beige solid.[3] Its chemical structure consists of a pyridine ring substituted with an ethyl group at the 4-position and a carboxylic acid group at the 2-position, in the form of its hydrochloride salt.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| CAS Number | 79415-18-2 | [1] |

| Molecular Formula | C₈H₁₀ClNO₂ | [1] |

| Molecular Weight | 187.62 g/mol | |

| IUPAC Name | 4-ethylpyridine-2-carboxylic acid;hydrochloride | |

| Synonyms | 4-Ethyl-2-pyridinecarboxylic acid hydrochloride, 4-ethylpyridine-2-carboxylic acid,hydroc..., 2-Pyridinecarboxylic acid, 4-ethyl-, hydrochloride | [1] |

| Melting Point | 148-150 °C | [5] |

| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly), Water (Slightly) | [5] |

| Storage Temperature | -20°C | [5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of 4-ethylpyridine to form 4-ethylpicolinic acid, followed by conversion to its hydrochloride salt. Several oxidation methods have been reported for the conversion of alkylpyridines to pyridine carboxylic acids.

Experimental Protocol: Synthesis via Oxidation of 4-Ethylpyridine

This protocol is a representative method based on established oxidation procedures for alkylpyridines.

Materials:

-

4-Ethylpyridine

-

Potassium permanganate (KMnO₄) or Nitric Acid (HNO₃)

-

Sulfuric Acid (H₂SO₄) (if using KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Water

-

Dichloromethane

Procedure:

-

Oxidation of 4-Ethylpyridine:

-

Method A: Permanganate Oxidation: To a solution of 4-ethylpyridine in water, add a concentrated solution of potassium permanganate slowly while maintaining the temperature below 40°C. The reaction is exothermic and should be controlled with an ice bath. After the addition is complete, heat the mixture at reflux for several hours until the purple color of the permanganate has disappeared.

-

Method B: Nitric Acid Oxidation: In a high-pressure reactor, heat a mixture of 4-ethylpyridine and concentrated nitric acid at a temperature of 180-370°C and a pressure of 20-500 atm.[6] The reaction time can vary from a few seconds to 30 minutes.[6]

-

-

Work-up and Isolation of 4-Ethylpicolinic Acid:

-

After oxidation, cool the reaction mixture and filter off the manganese dioxide (if using KMnO₄).

-

Acidify the filtrate with concentrated sulfuric acid to a pH of approximately 3-4.

-

The crude 4-ethylpicolinic acid may precipitate. If not, concentrate the solution under reduced pressure.

-

Extract the aqueous solution with a suitable organic solvent such as dichloromethane.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 4-ethylpicolinic acid.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the crude 4-ethylpicolinic acid in a minimal amount of a suitable solvent like ethanol.

-

To this solution, add a solution of hydrochloric acid in ethanol or bubble hydrogen chloride gas through the solution until precipitation is complete.

-

Collect the precipitated this compound by filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

-

Simplified pathway showing the role of 4-Ethylpicolinic acid derivatives in Pirlimycin synthesis.

Biological Activity and Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that this compound possesses significant intrinsic biological activity or is directly involved in specific signaling pathways. Its importance in the context of biological systems is primarily as a precursor for the synthesis of biologically active molecules like Pirlimycin. Pirlimycin and other lincosamide antibiotics exert their antibacterial effect by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. [2]

Conclusion

This compound is a valuable chemical intermediate with a well-defined role in the synthesis of the antibiotic Pirlimycin. While detailed experimental data on the compound itself is limited, its synthesis and application are understood within the broader context of medicinal chemistry. This guide provides a foundational understanding for researchers and professionals in drug development, highlighting the key chemical properties and synthetic methodologies associated with this important building block. Further research into the direct biological effects of this and similar picolinic acid derivatives could potentially unveil new therapeutic applications.

References

- 1. 4-Ethyl-pyridine-2-carboxylic Acid, Hydrochloride suppliers & manufacturers in China [m.chemicalbook.com]

- 2. bioaustralis.com [bioaustralis.com]

- 3. 4-Ethyl-pyridine-2-carboxylic Acid, Hydrochloride | 79415-18-2 [chemicalbook.com]

- 4. Pirlimycin | C17H31ClN2O5S | CID 157385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. usbio.net [usbio.net]

- 6. US3741976A - Process for the production of pyridine carboxylic acids from lower alykyl pyridines - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 4-Ethylpicolinic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Ethylpicolinic acid hydrochloride (CAS No. 79415-18-2). The information presented herein is intended to support research and development activities by providing key data points and standardized experimental protocols for property verification.

Core Physical and Chemical Properties

This compound is a pyridine derivative that serves as a useful starting material for the synthesis of various chemical compounds, particularly in the pharmaceutical industry.[1] It is a key intermediate for clindamycin analogues, such as Pirlimycin.[2][3]

The known physical properties of this compound are summarized in the table below for ease of reference.

| Property | Value | Reference(s) |

| CAS Number | 79415-18-2 | [2][3] |

| Molecular Formula | C₈H₁₀ClNO₂ | [2][3] |

| Molecular Weight | 187.62 g/mol | [2][3] |

| Melting Point | 148-150 °C | [1][2][4] |

| Appearance | White to Pale Beige Solid | [2] |

| Storage Temperature | -20°C (long-term) | [2][4] |

Qualitative solubility tests indicate that this compound has slight solubility in Dimethyl Sulfoxide (DMSO), Methanol, and Water.[2][4]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of organic compounds like this compound.

The melting point is a critical indicator of purity for a crystalline solid. A pure compound typically exhibits a sharp melting point range of 0.5-1.0°C.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Place a small amount of dry this compound into a mortar and gently grind it into a fine powder.

-

Capillary Loading: Invert a capillary tube and press the open end into the powder. Tap the sealed end gently on a hard surface to pack the powder down to a height of 1-2 mm.[5][6][7]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[7] Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This allows subsequent, more accurate measurements to be performed more quickly.

-

Accurate Determination: Allow the apparatus to cool below the approximate melting point. Begin heating again at a slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[7]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely melted (T2). The melting point is reported as the range T1-T2.[6]

This protocol provides a systematic approach to characterizing the solubility of a compound in various solvents, which can offer insights into its polarity and functional groups.

Objective: To determine the solubility of this compound in water, acidic, and basic solutions.

Apparatus:

-

Small test tubes

-

Spatula or dropper

-

Vortex mixer (optional)

-

Solvents: Deionized water, 5% w/v NaOH solution, 5% w/v NaHCO₃ solution, 5% v/v HCl solution.

Procedure:

-

Initial Water Solubility Test: Place approximately 10-25 mg of the compound into a small test tube.[8][9] Add 0.75-1 mL of deionized water in portions, shaking vigorously after each addition.[8][9] Observe if a homogeneous solution forms.

-

pH Test (If Water Soluble): If the compound dissolves in water, test the resulting solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[10][11]

-

Acid/Base Solubility Tests (If Water Insoluble): If the compound is insoluble in water, proceed with the following tests in separate test tubes:

-

5% NaOH Test: Add 1 mL of 5% NaOH solution. A strong or weak organic acid will dissolve.[8]

-

5% NaHCO₃ Test: Add 1 mL of 5% NaHCO₃ solution. Only a strong organic acid (like a carboxylic acid) will dissolve.[8]

-

5% HCl Test: If the compound is insoluble in NaOH, test its solubility in 1 mL of 5% HCl solution. An organic base (like an amine) will dissolve.[8][9]

-

-

Observation: Record the compound as "soluble" or "insoluble" for each solvent. For liquids, the terms "miscible" and "immiscible" are used.

The pKa, or acid dissociation constant, is a quantitative measure of the strength of an acid in solution.[12] Potentiometric titration is a highly accurate method for its determination.[13]

Objective: To determine the pKa of this compound by measuring pH changes during titration with a strong base.

Apparatus:

-

pH meter with a combination electrode

-

Buret

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized strong base solution (e.g., 0.1 M NaOH, carbonate-free)

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of deionized water in a beaker.

-

Titration Setup: Place the beaker on a magnetic stirrer and immerse the pH electrode and the tip of the buret into the solution. Ensure the electrode tip is clear of the stir bar's path.

-

Initial Measurement: Record the initial pH of the acidic solution.

-

Titration: Begin adding the NaOH solution from the buret in small, precise increments. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Data Collection: Continue the titration well past the equivalence point, where a sharp change in pH occurs.

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the midpoint of the steepest part of the curve.

-

The volume at the half-equivalence point (half the volume of NaOH needed to reach the equivalence point) corresponds to the point where the concentrations of the acid and its conjugate base are equal.

-

According to the Henderson-Hasselbalch equation, the pH at the half-equivalence point is equal to the pKa of the acid.

-

Mandatory Visualizations

The following diagram illustrates a logical workflow for the characterization of the physical properties of this compound.

Caption: Experimental workflow for characterizing physical properties.

References

- 1. This compound [myskinrecipes.com]

- 2. 4-Ethyl-pyridine-2-carboxylic Acid, Hydrochloride | 79415-18-2 [chemicalbook.com]

- 3. 4-Ethyl-pyridine-2-carboxylic Acid, Hydrochloride suppliers & manufacturers in China [m.chemicalbook.com]

- 4. usbio.net [usbio.net]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. youtube.com [youtube.com]

- 12. The pKa in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to 4-Ethylpicolinic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethylpicolinic acid hydrochloride, a key heterocyclic building block with significant applications in medicinal chemistry and drug development. This document details its chemical structure, physicochemical properties, a proposed synthesis protocol, and its role in the creation of bioactive molecules.

Chemical Identity and Properties

This compound is a pyridinecarboxylic acid derivative. Its hydrochloride salt form enhances its stability and solubility in aqueous media, making it a versatile reagent in various chemical transformations.

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a pyridine ring substituted with an ethyl group at the 4-position and a carboxylic acid group at the 2-position. The hydrochloride salt is formed by the protonation of the pyridine nitrogen.

| Identifier | Value |

| IUPAC Name | 4-ethylpyridine-2-carboxylic acid hydrochloride |

| Synonyms | 4-Ethyl-2-pyridinecarboxylic Acid Hydrochloride, 4-ethylpicolinic acid HCl |

| CAS Number | 79415-18-2 |

| Molecular Formula | C₈H₁₀ClNO₂ |

| Molecular Weight | 187.62 g/mol |

| Canonical SMILES | CCC1=CC=NC(C(=O)O)=C1.Cl |

| InChI Key | UUVIZQWGMATQNB-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis.

| Property | Value | Source |

| Melting Point | 148-150 °C | [1] |

| Solubility | Slightly soluble in DMSO, Methanol, and Water. | [1] |

| Appearance | White to Pale Beige Solid | [1] |

| Storage | -20°C Freezer | [1] |

Synthesis of this compound: An Experimental Protocol

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process:

-

Oxidation: The methyl group at the 2-position of 4-ethyl-2-methylpyridine is selectively oxidized to a carboxylic acid.

-

Salt Formation: The resulting 4-ethylpicolinic acid is treated with hydrochloric acid to form the stable hydrochloride salt.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Oxidation of 4-Ethyl-2-methylpyridine to 4-Ethylpicolinic Acid

-

Materials:

-

4-Ethyl-2-methylpyridine

-

Potassium permanganate (KMnO₄) or concentrated Nitric Acid (HNO₃)

-

Sulfuric acid (H₂SO₄) (if using KMnO₄)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl) for acidification

-

Distilled water

-

Ethanol

-

-

Procedure using Potassium Permanganate:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-ethyl-2-methylpyridine and water.

-

Slowly add a solution of potassium permanganate in water to the flask. The reaction is exothermic and should be controlled by external cooling if necessary.

-

After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. A brown precipitate of manganese dioxide (MnO₂) will form.

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide.

-

Wash the filter cake with hot water and combine the filtrates.

-

Concentrate the filtrate under reduced pressure.

-

Acidify the concentrated solution with hydrochloric acid to a pH of approximately 3-4. This will precipitate the 4-ethylpicolinic acid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

Step 2: Formation of this compound

-

Materials:

-

4-Ethylpicolinic acid (from Step 1)

-

Anhydrous diethyl ether or isopropanol

-

Concentrated hydrochloric acid or hydrogen chloride gas

-

-

Procedure:

-

Dissolve the crude 4-ethylpicolinic acid in a suitable solvent such as isopropanol.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid to the solution while stirring. Alternatively, bubble dry hydrogen chloride gas through the solution.

-

The hydrochloride salt will precipitate out of the solution.

-

Cool the mixture to enhance precipitation.

-

Collect the white to off-white solid by vacuum filtration.

-

Wash the solid with a small amount of cold diethyl ether to remove any non-polar impurities.

-

Dry the final product, this compound, under vacuum.

-

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of complex pharmaceutical compounds. Its primary and most well-documented application is in the production of lincosamide antibiotics.

Precursor to Pirlimycin

This compound is a key starting material for the synthesis of Pirlimycin, a lincosamide antibiotic used in veterinary medicine to treat mastitis in cattle. The synthesis involves the coupling of 4-ethylpicolinic acid with the amino-sugar moiety of the antibiotic.

Caption: Role of this compound in Pirlimycin synthesis.

Potential as a Scaffold in Medicinal Chemistry

The picolinic acid scaffold is a privileged structure in medicinal chemistry due to its ability to chelate metal ions and participate in various biological interactions. The presence of the ethyl group at the 4-position of this compound offers a lipophilic handle that can be exploited for several purposes:

-

Modulating Pharmacokinetics: The ethyl group can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

-

Exploring Structure-Activity Relationships (SAR): The ethyl group provides a point for further chemical modification to explore the SAR of a lead compound.

-

Designing Novel Bioactive Molecules: As a versatile building block, it can be incorporated into the synthesis of new chemical entities targeting a wide range of diseases.

Conclusion

This compound is a valuable and versatile chemical intermediate with a critical role in the synthesis of the antibiotic Pirlimycin. Its well-defined chemical structure and physicochemical properties make it a reliable building block for drug discovery and development. The proposed synthesis protocol, based on established chemical transformations, provides a clear pathway for its preparation. For researchers and scientists in the pharmaceutical industry, this compound represents a key starting material for the development of new and effective therapeutic agents.

References

Technical Guide: 4-Ethyl-pyridine-2-carboxylic Acid, Hydrochloride (CAS 79415-18-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, primary applications, and synthesis methodologies related to 4-Ethyl-pyridine-2-carboxylic Acid, Hydrochloride. The information is intended to support researchers and professionals in the fields of medicinal chemistry and drug development.

Core Properties

4-Ethyl-pyridine-2-carboxylic Acid, Hydrochloride, also known as 4-Ethylpicolinic acid hydrochloride, is a heterocyclic compound with the CAS number 79415-18-2. It serves as a crucial starting material in the synthesis of certain semi-synthetic antibiotics.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Ethyl-pyridine-2-carboxylic Acid, Hydrochloride is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClNO₂ | [1] |

| Molecular Weight | 187.62 g/mol | [1] |

| Melting Point | 148-150 °C | [1] |

| Solubility | Soluble in DMSO, Methanol, and Water | [1] |

| Appearance | White to Pale Beige Solid | N/A |

| Storage Temperature | -20°C | [1] |

Chemical Structure

Caption: Chemical structure of 4-Ethyl-pyridine-2-carboxylic Acid, Hydrochloride.

Primary Application in Drug Development

The principal application of 4-Ethyl-pyridine-2-carboxylic Acid, Hydrochloride in the pharmaceutical industry is as a key building block for the synthesis of lincosamide antibiotics, most notably Pirlimycin.[2] Pirlimycin is a clindamycin analogue used in veterinary medicine to treat mastitis in cattle.

Synthesis of Pirlimycin: An Overview

Pirlimycin is synthesized through a multi-step process where 4-Ethyl-pyridine-2-carboxylic Acid, Hydrochloride is coupled with the sugar moiety of the antibiotic. The following diagram illustrates a simplified workflow for this synthesis.

Caption: Simplified workflow for the synthesis of Pirlimycin.

Mechanism of Action of Pirlimycin

Pirlimycin, the final product derived from 4-Ethyl-pyridine-2-carboxylic Acid, Hydrochloride, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, thereby interfering with the peptidyl transferase reaction and preventing the elongation of the polypeptide chain.

Caption: Mechanism of action of Pirlimycin.

Experimental Protocols

While specific, proprietary industrial synthesis protocols are not publicly available, the following represents a generalized experimental methodology for the coupling reaction, a key step in the synthesis of Pirlimycin, based on established principles of amide bond formation.

Objective: To synthesize an amide by coupling activated 4-Ethyl-pyridine-2-carboxylic Acid with an amine, representing the core reaction in Pirlimycin synthesis.

Materials

-

4-Ethyl-pyridine-2-carboxylic Acid, Hydrochloride

-

Thionyl chloride (SOCl₂) or a suitable activating agent (e.g., EDC/HOBt)

-

An appropriate amine (e.g., representing the sugar moiety)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Triethylamine (Et₃N) or another non-nucleophilic base

-

Standard laboratory glassware and stirring equipment

-

Purification apparatus (e.g., column chromatography)

Procedure

-

Activation of the Carboxylic Acid:

-

Suspend 4-Ethyl-pyridine-2-carboxylic Acid, Hydrochloride in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add a stoichiometric excess of thionyl chloride dropwise at a controlled temperature (typically 0 °C to room temperature).

-

Stir the reaction mixture until the conversion to the acid chloride is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the carboxylic acid O-H stretch).

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

-

Amide Coupling:

-

Dissolve the resulting crude acid chloride in a fresh portion of anhydrous aprotic solvent.

-

In a separate flask, dissolve the amine and a non-nucleophilic base (e.g., triethylamine, to neutralize the HCl generated) in the same solvent.

-

Slowly add the solution of the acid chloride to the amine solution at a low temperature (e.g., 0 °C) to control the exothermic reaction.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield the pure amide.

-

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

-

Mass Spectrometry (MS)

-

Infrared (IR) Spectroscopy

Other Potential Research Applications

While the primary use of 4-Ethyl-pyridine-2-carboxylic Acid, Hydrochloride is in antibiotic synthesis, its picolinic acid scaffold suggests potential for broader applications in medicinal chemistry. Picolinic acid derivatives have been investigated for a range of biological activities, including as potential antitumor agents.[3][4] Researchers could explore the synthesis of novel derivatives of 4-Ethyl-pyridine-2-carboxylic Acid to investigate other potential therapeutic applications.

Caption: Logical workflow for exploring new applications.

Conclusion

4-Ethyl-pyridine-2-carboxylic Acid, Hydrochloride is a valuable starting material for the synthesis of the lincosamide antibiotic Pirlimycin. Its physicochemical properties are well-defined, and its primary application is established within the pharmaceutical industry. While its direct biological activity is not extensively studied, its chemical scaffold holds potential for the development of novel therapeutic agents, warranting further investigation by researchers in drug discovery.

References

- 1. usbio.net [usbio.net]

- 2. 4-Ethyl-pyridine-2-carboxylic Acid, Hydrochloride | 79415-18-2 [chemicalbook.com]

- 3. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)- N-methylpicolinamide Derivatives as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Ethylpyridine-2-carboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data and synthetic methodology for 4-ethylpyridine-2-carboxylic acid hydrochloride, a key starting material in the synthesis of clindamycin analogues such as the antibiotic pirlimycin.

Physicochemical Properties

4-Ethylpyridine-2-carboxylic acid hydrochloride is a white to off-white crystalline solid. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 79415-18-2 | [1] |

| Molecular Formula | C₈H₁₀ClNO₂ | [2] |

| Molecular Weight | 187.62 g/mol | [2] |

| Melting Point | 148-150 °C | [3] |

| Solubility | Soluble in DMSO, Methanol, and Water | [3] |

| SMILES | CCC1=CC(=NC=C1)C(=O)O.Cl | [1] |

Spectroscopic Data

Predicted Mass Spectrometry Data (for 4-ethylpyridine-2-carboxylic acid, C₈H₉NO₂) *

| Adduct | m/z |

| [M+H]⁺ | 152.0706 |

| [M+Na]⁺ | 174.0525 |

| [M-H]⁻ | 150.0560 |

Data is predicted and not experimentally confirmed for the hydrochloride salt.

Experimental Protocols

Synthesis of 4-Ethylpyridine-2-carboxylic Acid Hydrochloride

While a specific, detailed experimental protocol for the synthesis of 4-ethylpyridine-2-carboxylic acid hydrochloride is not widely published, a general method can be adapted from the synthesis of analogous pyridine-2-carboxylic acids. The following is a plausible, generalized protocol based on the oxidation of the corresponding 4-ethyl-2-methylpyridine.

Materials:

-

4-ethyl-2-methylpyridine

-

Potassium permanganate (KMnO₄)

-

Sulfuric acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Ethanol

Procedure:

-

A solution of 4-ethyl-2-methylpyridine is prepared in water.

-

The solution is cooled in an ice bath, and concentrated sulfuric acid is added dropwise with stirring.

-

Potassium permanganate is added portion-wise to the cooled solution, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature overnight.

-

The reaction is then heated to 80-90 °C for 2-3 hours.

-

The mixture is cooled, and excess potassium permanganate is quenched by the addition of sodium bisulfite until the purple color disappears.

-

The resulting manganese dioxide precipitate is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The pH of the concentrated solution is adjusted to approximately 3-4 with concentrated hydrochloric acid, leading to the precipitation of the crude product.

-

The crude product is collected by filtration, washed with cold water, and dried.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

-

To obtain the hydrochloride salt, the purified free acid is dissolved in a minimal amount of a suitable solvent (e.g., ethanol) and treated with a solution of hydrogen chloride in diethyl ether until precipitation is complete.

-

The 4-ethylpyridine-2-carboxylic acid hydrochloride is then collected by filtration, washed with diethyl ether, and dried under vacuum.

Biological Context and Significance

4-Ethylpyridine-2-carboxylic acid hydrochloride serves as a crucial building block in the synthesis of the lincosamide antibiotic, pirlimycin. Pirlimycin is used in veterinary medicine to treat mastitis in cattle. Its mechanism of action involves the inhibition of bacterial protein synthesis.

Pirlimycin Synthesis Workflow

The synthesis of pirlimycin from 4-ethylpyridine-2-carboxylic acid hydrochloride involves a multi-step chemical process. The following diagram illustrates a simplified conceptual workflow.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Ethylpicolinic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis and predicted ¹H NMR spectrum of 4-Ethylpicolinic acid hydrochloride. The information presented herein is intended to support research, characterization, and quality control efforts in drug discovery and development.

Introduction

This compound is a substituted pyridine derivative. Picolinic acid and its analogues are important building blocks in medicinal chemistry and are utilized in the synthesis of various pharmaceutical compounds. A thorough understanding of the structural characterization of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for this purpose. This document outlines the predicted proton NMR (¹H NMR) spectral data, a standardized experimental protocol for its acquisition, and a visual representation of the proton relationships within the molecule.

It is important to note that the following spectral data is a prediction based on the analysis of structurally analogous compounds and established NMR principles, as direct experimental data was not publicly available at the time of this writing.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the ethyl group. The protonation of the pyridine nitrogen and the presence of the electron-withdrawing carboxylic acid group significantly influence the chemical shifts of the ring protons, causing them to appear at lower fields (higher ppm values).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~8.8 - 9.0 | Doublet (d) | ³J(H5-H6) ≈ 6-8 Hz | 1H |

| H-5 | ~8.2 - 8.4 | Doublet of Doublets (dd) | ³J(H5-H6) ≈ 6-8 Hz, ⁴J(H3-H5) ≈ 1-2 Hz | 1H |

| H-3 | ~8.0 - 8.2 | Singlet (s) or narrow d | ⁴J(H3-H5) ≈ 1-2 Hz | 1H |

| -CH₂- (Ethyl) | ~3.0 - 3.2 | Quartet (q) | ³J(CH₂-CH₃) ≈ 7.5 Hz | 2H |

| -CH₃ (Ethyl) | ~1.3 - 1.5 | Triplet (t) | ³J(CH₂-CH₃) ≈ 7.5 Hz | 3H |

| -COOH / -N⁺H- | Variable | Broad Singlet (br s) | N/A | 2H |

Note: The chemical shifts of the acidic protons (-COOH and -N⁺H-) are highly dependent on the solvent, concentration, and temperature, and may exchange with deuterium in protic deuterated solvents, potentially leading to their disappearance from the spectrum.

Experimental Protocol

The following provides a general methodology for acquiring the ¹H NMR spectrum of this compound.

3.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Given the hydrochloride salt nature of the compound, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Deuterium oxide (D₂O) are recommended.

-

Transfer the solution to a standard 5 mm NMR tube.

-

If a precise chemical shift reference is required, an internal standard can be added. For DMSO-d₆, Tetramethylsilane (TMS) can be used (δ 0.00 ppm). For D₂O, a small amount of 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is suitable (δ 0.00 ppm).

3.2. NMR Data Acquisition

-

The ¹H NMR spectrum should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.[1]

-

The instrument should be properly tuned and shimmed to ensure optimal resolution and lineshape.

-

A standard one-pulse experiment is typically sufficient for ¹H NMR acquisition.

-

Key acquisition parameters to consider:

-

Spectral Width: A range of 0-16 ppm is generally adequate to cover all proton signals, including the broad acid and ammonium protons.

-

Number of Scans: 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio, depending on the sample concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds is usually appropriate.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds is recommended for good digital resolution.

-

3.3. Data Processing

-

The acquired Free Induction Decay (FID) should be Fourier transformed.

-

Apply phase correction and baseline correction to the resulting spectrum.

-

Calibrate the chemical shift axis by setting the reference signal (TMS or residual solvent peak) to its known value.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Analyze the multiplicities and measure the coupling constants for each signal.

Visualization of Molecular Structure and Proton Coupling

The following diagrams illustrate the chemical structure and the key spin-spin coupling relationships within the this compound molecule.

Caption: Chemical Structure of this compound.

References

Unraveling the Molecular Signature: A Technical Guide to the Mass Spectrometry Analysis of 4-Ethylpicolinic Acid Hydrochloride

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-Ethylpicolinic acid hydrochloride, a key compound of interest for researchers, scientists, and drug development professionals. This document outlines detailed experimental protocols, data presentation, and the theoretical fragmentation pathway, offering a foundational understanding for its characterization.

Introduction

This compound is a substituted pyridine derivative with potential applications in pharmaceutical and chemical research. Accurate and reliable analytical methods are paramount for its identification, quantification, and structural elucidation. Mass spectrometry, coupled with liquid chromatography (LC-MS), stands as a powerful analytical technique for the characterization of such small molecules due to its high sensitivity, selectivity, and ability to provide structural information. This guide delves into the theoretical and practical aspects of analyzing this compound using modern mass spectrometry techniques.

Molecular Structure and Theoretical Mass

4-Ethylpicolinic acid, also known as 4-ethylpyridine-2-carboxylic acid, has a molecular formula of C₈H₉NO₂. The hydrochloride salt is formed by the protonation of the pyridine nitrogen.

-

Molecular Formula (Free Base): C₈H₉NO₂

-

Monoisotopic Mass (Free Base): 151.0633 g/mol

-

Molecular Formula (Hydrochloride): C₈H₁₀ClNO₂

-

Monoisotopic Mass (Protonated Cation): 152.0706 m/z

In a typical electrospray ionization (ESI) mass spectrometry experiment in positive ion mode, the molecule will be observed as its protonated form, [M+H]⁺, at an m/z corresponding to the free base plus a proton.

Experimental Protocols

A generalized experimental workflow for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) is presented below.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectral data. A typical protocol would involve:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent mixture, such as methanol:water (1:1 v/v), to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Working Solution Preparation: Perform serial dilutions of the stock solution with the mobile phase to achieve a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).

-

Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

Liquid Chromatography (LC) Parameters

Reverse-phase liquid chromatography is commonly employed for the separation of small polar molecules like 4-Ethylpicolinic acid.

| Parameter | Typical Value |

| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, then re-equilibrate. |

Mass Spectrometry (MS) Parameters

Electrospray ionization in positive ion mode is generally suitable for the analysis of pyridine-containing compounds.

| Parameter | Typical Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 600 L/hr |

| Scan Range (Full Scan) | m/z 50 - 500 |

| Collision Energy (MS/MS) | Ramped (e.g., 10-40 eV) |

Predicted Fragmentation Pathway

Based on the structure of 4-Ethylpicolinic acid and general fragmentation rules for carboxylic acids and substituted pyridines, a theoretical fragmentation pathway can be proposed. The protonated molecular ion ([M+H]⁺, m/z 152.07) is expected to undergo several key fragmentation steps upon collision-induced dissociation (CID).

Key Predicted Fragments:

| m/z (Theoretical) | Proposed Formula | Neutral Loss | Description |

| 152.07 | [C₈H₁₀NO₂]⁺ | - | Protonated molecular ion |

| 134.06 | [C₈H₈NO]⁺ | H₂O (18.01 Da) | Loss of water from the carboxylic acid group. |

| 106.07 | [C₇H₈N]⁺ | HCOOH (46.00 Da) | Decarboxylation, a common fragmentation for carboxylic acids.[1] |

| 92.05 | [C₆H₆N]⁺ | CH₂ (from ethyl group) (14.02 Da) | Loss of a methylene group from the ethyl substituent. |

| 80.05 | [C₅H₆N]⁺ | C₂H₂ (26.02 Da) | Fragmentation of the pyridine ring. |

Data Presentation

Quantitative data from the mass spectrometry analysis should be presented in a clear and concise tabular format to facilitate comparison and interpretation.

Table 1: Theoretical and Observed m/z Values for this compound and its Fragments.

| Ion Description | Theoretical m/z | Observed m/z (Hypothetical) | Mass Error (ppm) | Relative Abundance (%) |

| Protonated Molecular Ion | 152.0706 | [To be filled] | [To be filled] | [To be filled] |

| Fragment 1 ([M+H - H₂O]⁺) | 134.0600 | [To be filled] | [To be filled] | [To be filled] |

| Fragment 2 ([M+H - HCOOH]⁺) | 106.0651 | [To be filled] | [To be filled] | [To be filled] |

| Fragment 3 | 92.0500 | [To be filled] | [To be filled] | [To be filled] |

| Fragment 4 | 80.0500 | [To be filled] | [To be filled] | [To be filled] |

Conclusion

This technical guide provides a foundational framework for the mass spectrometry analysis of this compound. The proposed experimental protocols and theoretical fragmentation pathways serve as a starting point for researchers. Experimental data should be acquired to confirm these predictions and to build a robust analytical method for the reliable characterization of this compound. The combination of liquid chromatography and tandem mass spectrometry offers the necessary specificity and sensitivity for its analysis in various matrices, which is critical for its application in drug development and scientific research.

References

The Multifaceted Biological Potential of Picolinic Acid Derivatives: A Technical Guide

Abstract

Picolinic acid, an endogenous metabolite of tryptophan, and its synthetic derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] These compounds have garnered significant interest for their potential as therapeutic agents across multiple domains, including oncology, infectious diseases, and inflammatory conditions. Their mechanism of action is often attributed to their ability to chelate metal ions, which are crucial for the function of various enzymes and proteins involved in disease progression.[1] This technical guide provides an in-depth overview of the significant biological activities of picolinic acid derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to aid researchers in the exploration and development of this promising class of compounds.

Introduction to Picolinic Acid

Picolinic acid (pyridine-2-carboxylic acid) is a natural human metabolite synthesized from the amino acid tryptophan via the kynurenine pathway.[2] Beyond its physiological role, which includes aiding in the absorption of metal ions like zinc, its derivatives have been explored for a wide range of pharmacological effects. These effects include anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antiviral activities.[1] The versatility of the picolinic acid scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological and pharmacokinetic properties.

Anticancer and Anti-Angiogenic Activity

Picolinic acid derivatives have emerged as potent agents in oncology, primarily through mechanisms involving the induction of apoptosis and the inhibition of key signaling kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis.

Quantitative Data: Anticancer and Anti-Angiogenic Efficacy

The following tables summarize the in vitro efficacy of various picolinic acid derivatives against cancer cell lines and their inhibitory activity against crucial kinases.

| Compound ID | Target Cell Line / Enzyme | Activity Type | Value | Reference |

| Compound 8l | VEGFR-2 | IC50 | 0.29 µM | [3] |

| Compound 8j | VEGFR-2 | IC50 | 0.53 µM | [3] |

| Compound 8a | VEGFR-2 | IC50 | 0.87 µM | [3] |

| Compound 8u | VEGFR-2 | IC50 | 1.22 µM | [3] |

| Compound 8j | A549 (Lung Carcinoma) | IC50 | 12.5 µM | [3] |

| Compound 8l | HepG2 (Hepatocellular Carcinoma) | IC50 | 18.2 µM | [3] |

| Sorafenib (Reference) | VEGFR-2 | IC50 | 0.18 µM | |

| Axitinib (Reference) | A549 (Lung Carcinoma) | IC50 | 22.4 µM | [3] |

Signaling Pathway: ER Stress-Mediated Apoptosis

Certain picolinic acid derivatives induce cancer cell death by triggering overwhelming Endoplasmic Reticulum (ER) stress. This leads to the activation of an apoptotic cascade involving the release of pro-apoptotic factors and the activation of executioner caspases.

Anti-inflammatory Activity

The anti-inflammatory potential of picolinic acid derivatives is a significant area of investigation. While some studies suggest these compounds may exert effects by inhibiting key inflammatory pathways, direct modulation of the NF-κB pathway by picolinic acid itself has been contested.

Signaling Pathway: The NF-κB Pro-Inflammatory Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Its inhibition is a primary target for anti-inflammatory drug development. Upon stimulation by inflammatory signals like TNF-α, the IKK complex phosphorylates IκBα, leading to its degradation. This frees the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like COX-2.

Interestingly, one study reported that while picolinic acid can have immunosuppressive effects on T cells, it does not appear to influence NF-κB promoter activity.[4] However, derivatives of its isomer, isonicotinic acid, have shown potent COX-2 inhibitory activity, suggesting that modification of the pyridine carboxylic acid scaffold is a viable strategy for developing anti-inflammatory agents.

Antimicrobial Activity

Picolinic acid and its derivatives exhibit significant activity against a wide range of bacterial and fungal pathogens. This activity is often linked to their ability to chelate essential metal ions, disrupting microbial metabolism.

Quantitative Data: Antimicrobial Efficacy

The table below presents the Minimum Inhibitory Concentration (MIC) values for picolinic acid against various bacterial strains, demonstrating its broad-spectrum potential.

| Compound | Microbial Strain | MIC (mg/mL) | Reference |

| Picolinic Acid | Serratia marcescens | 0.5 | [5] |

| Picolinic Acid | Klebsiella pneumoniae | 0.5 | [5] |

| Picolinic Acid | Escherichia coli | 0.5 | [5] |

| Picolinic Acid | Shigella flexneri | 0.5 | [5] |

| Picolinic Acid | Bacillus cereus | 0.5 | [5] |

| Picolinic Acid | Proteus vulgaris | 0.5 | [5] |

| Picolinic Acid | Micrococcus luteus | 0.5 | [5] |

| Picolinic Acid | Enterobacter cloacae | 1.0 | [5] |

| Picolinic Acid | Proteus mirabilis | 1.5 | [6] |

| Picolinic Acid | Bacillus subtilis | 2.0 | [6] |

| Picolinic Acid | Staphylococcus aureus | 2.0 | [6] |

| Picolinic Acid | Lactococcus lactis | 2.0 | [6] |

Experimental Protocols & Workflows

This section provides detailed methodologies for key experiments cited in the study of picolinic acid derivatives, along with visual workflows for drug discovery and evaluation processes.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the steps for determining the cytotoxic effect of a compound on a cancer cell line.

-

Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

-

Compound Treatment: Prepare serial dilutions of the picolinic acid derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Compound Preparation: Prepare a stock solution of the picolinic acid derivative. Perform a two-fold serial dilution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth), typically leaving 100 µL in each well.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the compound dilutions. This brings the final volume to 200 µL and halves the compound concentration in each well.

-

Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity) in the well.

Protocol 3: In Vivo Anti-Inflammatory Assessment (Carrageenan-Induced Paw Edema)

This widely used model assesses the acute anti-inflammatory activity of a test compound.[7]

-

Animal Acclimatization: Use male Wistar rats or Swiss albino mice. Allow them to acclimatize for at least one week before the experiment.

-

Compound Administration: Administer the test compound (picolinic acid derivative) orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each animal.

-

Edema Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group.

Experimental Workflow Visualizations

The following diagrams illustrate typical workflows in the research and development of picolinic acid derivatives.

Conclusion

Picolinic acid and its derivatives constitute a valuable and versatile chemical scaffold with demonstrated efficacy across a range of therapeutic areas, including oncology, microbiology, and inflammation. Their metal-chelating properties and amenability to structural modification make them attractive candidates for further drug development. The data and protocols presented in this guide are intended to serve as a comprehensive resource for researchers, facilitating the rational design, synthesis, and evaluation of novel picolinic acid-based therapeutic agents. Future work should continue to explore the vast chemical space of these derivatives to optimize potency, selectivity, and pharmacokinetic profiles, ultimately translating their biological potential into clinical applications.

References

- 1. ijirt.org [ijirt.org]

- 2. The physiological action of picolinic Acid in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The tryptophan metabolite picolinic acid suppresses proliferation and metabolic activity of CD4+ T cells and inhibits c-Myc activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.amegroups.cn [cdn.amegroups.cn]

- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Potential COX-2 Inhibitors for the Treatment of Inflammatory Diseases Using Molecular Modeling Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Initial Investigations into the Toxicity of 4-Ethylpicolinic Acid Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological data for 4-Ethylpicolinic acid hydrochloride and its close structural analogs. Direct and comprehensive toxicity studies on this compound are limited. The information presented herein is intended for research and informational purposes only and should not be considered a complete safety assessment. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

Introduction

This compound is a pyridine derivative with potential applications in pharmaceutical synthesis and as a research chemical. As with any novel compound, a thorough understanding of its toxicological profile is paramount for safe handling and for predicting its potential effects in biological systems. This guide provides an in-depth overview of the initial toxicological investigations, drawing upon data from structurally related compounds to build a preliminary toxicity profile. This includes a summary of acute toxicity, irritation potential, and a discussion of a potential mechanism of action.

Quantitative Toxicological Data

Due to the limited availability of direct studies on this compound, the following table summarizes quantitative data from a closely related analog, 4-methylpyridine, to provide an estimated toxicological profile.

| Test | Species | Route | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | 440 mg/kg | [1] |

| Skin Irritation | Rabbit | Dermal | Causes skin irritation | [1] |

| Eye Irritation | Rabbit | Eye | Causes serious eye irritation | [1] |

Note: The data presented is for 4-methylpyridine and should be used as an initial estimate for the toxicity of this compound.

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on internationally recognized OECD guidelines. These protocols are provided as a reference for researchers planning to conduct their own investigations.

Acute Oral Toxicity (Adapted from OECD Guideline 423)[2][3][4][5]

Objective: To determine the acute oral toxicity of a substance.

Test Animals: Healthy, young adult rats of a single sex (typically females), nulliparous and non-pregnant.

Procedure:

-

Animal Preparation: Animals are acclimated to laboratory conditions for at least 5 days. They are fasted (food, but not water, is withheld) for 3-4 hours before dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume administered should not exceed 1 mL/100g body weight for aqueous solutions.

-

Dose Levels: A stepwise procedure is used with the starting dose selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The starting dose is chosen based on any existing information about the substance's toxicity.

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern) at 30 minutes, 1, 2, 4 hours, and then daily for 14 days.

-

Body Weight: Individual animal weights are recorded shortly before the test substance is administered and at least weekly thereafter.

-

Pathology: All animals (including those that die during the test) are subjected to gross necropsy.

Acute Dermal Irritation (Adapted from OECD Guideline 404)[6][7][8][9]

Objective: To assess the potential of a substance to cause skin irritation.

Test Animals: Healthy, young adult albino rabbits.

Procedure:

-

Animal Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals by clipping or shaving.

-

Application of Test Substance: An amount of 0.5 mL (for a liquid) or 0.5 g (for a solid or semi-solid) of the test substance is applied to a small area (approximately 6 cm²) of skin and covered with a gauze patch, which is held in place with non-irritating tape.

-

Exposure Duration: The exposure period is 4 hours.

-

Observation Period: After the exposure period, the residual test substance is removed. Skin reactions are evaluated for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The observation period may be extended up to 14 days if the responses are persistent.[2]

-

Scoring: Skin reactions are scored according to a standardized grading system.

Acute Eye Irritation (Adapted from OECD Guideline 405)[10][11][12][13][14]

Objective: To determine the potential of a substance to cause eye irritation or damage.

Test Animals: Healthy, young adult albino rabbits.

Procedure:

-

Animal Preparation: The eyes of the experimental animals are examined for any pre-existing corneal injury or irritation before the test.

-

Application of Test Substance: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is placed in the conjunctival sac of one eye of each animal after gently pulling the lower lid away from the eyeball.[3] The other eye remains untreated and serves as a control.[3]

-

Observation Period: The eyes are examined at 1, 24, 48, and 72 hours after application of the test substance.[4] Ocular reactions (corneal opacity, iritis, conjunctival redness and chemosis) are recorded and scored. The observation period may be extended if the effects are reversible but have not fully reversed within 72 hours.

Potential Mechanism of Toxicity and Signaling Pathways

Based on studies of picolinic acid and its derivatives, two primary mechanisms of toxicity are proposed: neurotoxicity via interaction with N-methyl-D-aspartate (NMDA) receptors and induction of apoptosis through endoplasmic reticulum (ER) stress.

Experimental Workflow for Toxicity Assessment

Caption: A typical workflow for assessing the toxicity of a new chemical entity.

Hypothetical Signaling Pathway for Picolinic Acid Derivative-Induced Apoptosis

Caption: A proposed signaling pathway for apoptosis induced by picolinic acid derivatives.

Conclusion

The initial toxicological assessment of this compound, based on data from its structural analogs, suggests that it is likely to be harmful if swallowed and may cause skin and eye irritation. The provided experimental protocols, based on OECD guidelines, offer a framework for conducting further, more definitive studies. The proposed mechanism of toxicity involving ER stress-induced apoptosis provides a starting point for mechanistic investigations. It is imperative that further research be conducted to establish a comprehensive and direct toxicological profile for this compound to ensure its safe handling and to fully understand its biological activity.

References

Methodological & Application

Step-by-step protocol for 4-Ethylpicolinic acid hydrochloride synthesis

Application Notes: Synthesis of 4-Ethylpicolinic Acid Hydrochloride

Introduction 4-Ethylpicolinic acid, also known as 4-ethylpyridine-2-carboxylic acid, and its hydrochloride salt are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][] For instance, it serves as a starting material for clindamycin analogues like Pirlimycin.[1] The synthesis protocol outlined below describes a robust method for the preparation of 4-ethylpicolinic acid via the oxidation of 4-ethyl-2-methylpyridine, followed by conversion to its hydrochloride salt. The methodology is adapted from established procedures for the selective oxidation of alkylpyridines.[3]

Reaction Principle The core of this synthesis is the selective oxidation of the methyl group at the 2-position of the pyridine ring to a carboxylic acid. The methyl group is more susceptible to oxidation by strong oxidizing agents like potassium permanganate (KMnO₄) than the ethyl group at the 4-position. The reaction is typically performed in an aqueous medium. Following the oxidation, the intermediate potassium salt of the carboxylic acid is converted to the free acid by acidification. Finally, treatment with hydrochloric acid yields the desired this compound.

Experimental Protocol

Materials and Equipment

-

Starting Material: 4-Ethyl-2-methylpyridine (4-Ethyl-2-picoline)

-

Reagents: Potassium permanganate (KMnO₄), Sodium hydroxide (NaOH), Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) for acidification, Hydrochloric acid (ethanolic or aqueous) for salt formation, Sodium sulfite or bisulfite (for quenching).

-

Solvents: Water, Ethanol, Diethyl ether or Dichloromethane.

-

Equipment: Three-neck round-bottom flask, mechanical stirrer, thermometer, reflux condenser, heating mantle, dropping funnel, Buchner funnel, filtration apparatus, pH meter or pH paper, rotary evaporator.

Part 1: Synthesis of 4-Ethylpicolinic Acid

This procedure is adapted from the oxidation of a similar substituted picoline.[3]

-

Reaction Setup: In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-ethyl-2-methylpyridine (0.1 mol) and 400 mL of water.

-

Heating: Begin stirring the mixture and heat it to 75-80°C using a heating mantle.

-

Oxidant Addition: In a separate beaker, prepare a solution of potassium permanganate (0.25 mol) in 200 mL of water. Slowly add this KMnO₄ solution to the reaction flask via a dropping funnel over a period of 2-3 hours. Maintain the reaction temperature between 80-85°C. The purple color of the permanganate will disappear as it reacts, and a brown precipitate of manganese dioxide (MnO₂) will form.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 80-85°C for an additional 2-3 hours, or until the purple color of the permanganate is no longer visible, indicating the reaction is complete.

-

Quenching and Filtration: Cool the reaction mixture to room temperature. If any unreacted permanganate remains, it can be quenched by the careful addition of a small amount of sodium sulfite until the purple color disappears. Filter the mixture while hot through a pad of celite using a Buchner funnel to remove the manganese dioxide precipitate. Wash the MnO₂ cake with two portions of 50 mL hot water to ensure complete recovery of the product.

-

Isolation of Product: Combine the filtrates. The solution should be colorless to pale yellow. Concentrate the filtrate to about half its original volume using a rotary evaporator. Cool the concentrated solution in an ice bath and carefully acidify it to pH 3-4 by the dropwise addition of concentrated hydrochloric acid or sulfuric acid while stirring. A white precipitate of 4-ethylpicolinic acid will form.

-

Purification: Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash it with a small amount of cold water, and dry it under vacuum to yield 4-ethylpicolinic acid as a white to off-white solid.[]

Part 2: Formation of this compound

-

Dissolution: Suspend the dried 4-ethylpicolinic acid (0.08 mol) in 150 mL of ethanol or diethyl ether in a suitable flask.

-

Acidification: While stirring, bubble dry HCl gas through the suspension or add a stoichiometric amount of concentrated aqueous HCl. Alternatively, an ethanolic HCl solution can be added dropwise.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Continue stirring for 1 hour in an ice bath.

-

Final Purification: Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product, this compound.[1]

Data Summary

The following table summarizes the key quantitative parameters for this synthesis protocol.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| 4-Ethyl-2-methylpyridine | 0.1 | mol | Starting material |

| Potassium Permanganate | 0.25 | mol | Oxidizing agent (2.5 eq) |

| Reaction Conditions | |||

| Temperature (Oxidation) | 80 - 85 | °C | |

| Reaction Time (Oxidation) | 4 - 6 | hours | |

| Product Information | |||

| Product Name | This compound | ||

| Molecular Formula | C₈H₁₀ClNO₂ | [1] | |

| Molecular Weight | 187.62 | g/mol | [1] |

| Appearance | White to Pale Beige Solid | [1] | |

| Melting Point | 148 - 150 | °C | [1] |

Visual Workflow

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for 4-Ethylpicolinic Acid Hydrochloride in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinic acid derivatives are a versatile class of ligands in transition metal catalysis, valued for their ability to chelate metal centers and influence the electronic and steric environment of the catalyst. This, in turn, can enhance catalytic activity, selectivity, and stability. 4-Ethylpicolinic acid hydrochloride, a substituted pyridine-2-carboxylic acid, presents as a promising ligand for various catalytic transformations, including cross-coupling reactions which are fundamental to modern drug discovery and development. The ethyl group at the 4-position can modulate the ligand's electronic properties, potentially leading to improved catalytic performance.

These application notes provide a comprehensive overview of the potential use of this compound as a ligand in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. While specific literature on the catalytic applications of this compound is limited, the following protocols and data are based on well-established procedures for closely related picolinic acid-based ligands and serve as a detailed guide for researchers exploring its catalytic potential.

Catalytic Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. The choice of ligand is crucial for the efficiency of the palladium catalyst. Picolinic acid-type ligands have been shown to be effective in these transformations.

General Reaction Scheme

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4-Phenyltoluene

This protocol describes the synthesis of 4-phenyltoluene from 4-bromotoluene and phenylboronic acid using a palladium catalyst with this compound as the ligand.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound

-

4-Bromotoluene

-

Phenylboronic acid

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating plate

Procedure:

-

Catalyst Pre-formation (optional but recommended):

-

In a Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and this compound (0.04 mmol, 7.5 mg).

-

Add 5 mL of anhydrous 1,4-dioxane.

-

Stir the mixture at room temperature for 30 minutes.

-

-

Reaction Setup:

-

To the flask containing the pre-formed catalyst, add 4-bromotoluene (1.0 mmol, 171 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Add 5 mL of 1,4-dioxane and 1 mL of deionized water.

-

The reaction mixture should be a suspension.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-12 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Add 20 mL of ethyl acetate and 20 mL of water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 4-phenyltoluene.

-

Data Presentation: Hypothetical Screening of Reaction Conditions

The following table summarizes hypothetical results from a screening of reaction conditions for the Suzuki-Miyaura coupling of 4-bromotoluene and phenylboronic acid using a Pd(OAc)₂/4-Ethylpicolinic acid hydrochloride catalytic system. This data is illustrative and serves as a template for presenting experimental findings.

| Entry | Pd(OAc)₂ (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2 | 4 | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 85 |

| 2 | 1 | 2 | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 78 |

| 3 | 2 | 4 | Cs₂CO₃ | Dioxane/H₂O | 80 | 8 | 92 |

| 4 | 2 | 4 | K₃PO₄ | Toluene/H₂O | 100 | 6 | 88 |

| 5 | 2 | 0 | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 15 |

Experimental Workflow and Mechanistic Considerations

Experimental Workflow Diagram

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Simplified Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura reaction involves several key steps where the ligand plays a crucial role in stabilizing the palladium intermediates and facilitating the elementary steps of oxidative addition, transmetalation, and reductive elimination.

Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion

While direct experimental data for the use of this compound in catalysis is not yet widely available in the scientific literature, its structural similarity to other effective picolinic acid-based ligands suggests its potential as a valuable component in catalytic systems. The protocols and data presented here provide a solid foundation for researchers to begin exploring the catalytic applications of this ligand in important transformations such as the Suzuki-Miyaura cross-coupling. Further investigation into its performance with various substrates and in other catalytic reactions is warranted to fully elucidate its potential in synthetic chemistry.

Applications of 4-Ethylpicolinic Acid Hydrochloride in Coordination Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published research specifically detailing the coordination chemistry of 4-Ethylpicolinic acid hydrochloride is limited. The following application notes and protocols are based on the well-established coordination chemistry of the parent compound, picolinic acid, and its other 4-substituted derivatives. These guidelines provide a foundational framework for initiating research with this compound.

Introduction

Picolinic acid and its derivatives are a versatile class of N,O-bidentate chelating ligands that form stable complexes with a wide range of metal ions. The presence of a carboxylic acid group at the 2-position and the nitrogen atom within the pyridine ring allows for the formation of a stable five-membered chelate ring upon coordination to a metal center. The substituent at the 4-position, in this case, an ethyl group, can influence the electronic properties of the pyridine ring and the steric environment around the metal center, thereby modulating the properties of the resulting coordination complex. This compound is the protonated form of the ligand, which can be readily deprotonated in situ during complexation reactions.

The coordination complexes of picolinic acid derivatives have garnered significant interest due to their potential applications in various fields, including catalysis, materials science, and medicinal chemistry. In drug development, the formation of metal complexes can enhance the therapeutic efficacy and bioavailability of organic ligands.

Coordination Behavior of 4-Ethylpicolinic Acid

4-Ethylpicolinic acid is expected to act as a monobasic bidentate ligand, coordinating to a metal ion through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the deprotonated carboxylate group. The ethyl group at the 4-position is not directly involved in coordination but can influence the lipophilicity and solubility of the resulting metal complex.